2-(4-Fluoro-3-methylphenyl)-2-oxoacetaldehyde 2-(4-Fluoro-3-methylphenyl)-2-oxoacetaldehyde
Brand Name: Vulcanchem
CAS No.: 81593-26-2
VCID: VC5711741
InChI: InChI=1S/C9H7FO2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-5H,1H3
SMILES: CC1=C(C=CC(=C1)C(=O)C=O)F
Molecular Formula: C9H7FO2
Molecular Weight: 166.151

2-(4-Fluoro-3-methylphenyl)-2-oxoacetaldehyde

CAS No.: 81593-26-2

Cat. No.: VC5711741

Molecular Formula: C9H7FO2

Molecular Weight: 166.151

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-3-methylphenyl)-2-oxoacetaldehyde - 81593-26-2

Specification

CAS No. 81593-26-2
Molecular Formula C9H7FO2
Molecular Weight 166.151
IUPAC Name 2-(4-fluoro-3-methylphenyl)-2-oxoacetaldehyde
Standard InChI InChI=1S/C9H7FO2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-5H,1H3
Standard InChI Key WGYLZNZFHRVNHH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)C=O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with fluorine at the para-position and a methyl group at the meta-position relative to the glyoxal moiety (-C(=O)–CHO\text{-C(=O)–CHO}). This arrangement creates an electron-deficient aromatic system due to the electron-withdrawing nature of fluorine, while the methyl group contributes steric bulk and slight electron-donating effects via hyperconjugation. The planar carbonyl group facilitates nucleophilic attack, a key determinant of its reactivity.

Comparative Analysis with Analogues

To contextualize its properties, Table 1 contrasts 2-(4-Fluoro-3-methylphenyl)-2-oxoacetaldehyde with structurally related compounds:

Table 1: Structural and Molecular Comparison of Glyoxal Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituents
2-(4-Fluoro-3-methylphenyl)-2-oxoacetaldehydeC9H7FO2\text{C}_9\text{H}_7\text{FO}_2166.154-F, 3-CH3_3
2-(4-Methylphenyl)-2-oxoacetaldehyde C9H8O2\text{C}_9\text{H}_8\text{O}_2148.164-CH3_3
2,4-Difluorophenylglyoxal hydrate C8H4F2O2\text{C}_8\text{H}_4\text{F}_2\text{O}_2170.122-F, 4-F

The fluorine atom in the target compound increases molecular weight by ~18 g/mol compared to its non-fluorinated analogue . This substitution also elevates lipophilicity (logP ~1.2 vs. ~0.8 for the methyl variant), enhancing membrane permeability in biological systems.

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves Friedel-Crafts acylation of 4-fluoro-3-methyltoluene with acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3). The reaction proceeds via electrophilic aromatic substitution, where the acylium ion (CH3C≡O+\text{CH}_3\text{C≡O}^+) attacks the activated aromatic ring. Subsequent oxidation of the acetyl group yields the glyoxal moiety.

Key Synthesis Conditions

  • Temperature: 80–100°C (optimized to minimize side reactions)

  • Catalyst Load: 10–15 mol% AlCl3\text{AlCl}_3

  • Yield: 60–70% after purification by column chromatography

Challenges in Scalability

The fluorine substituent introduces steric hindrance, slowing reaction kinetics. Additionally, the methyl group at the meta-position can lead to regioselectivity issues, requiring precise stoichiometric control. Recent advances propose using ionic liquid solvents to improve catalyst recycling and yield.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Additions

The electrophilic carbonyl carbon undergoes nucleophilic attacks, forming intermediates critical for further derivatization. For example:

  • Grignard Reagents: React with the aldehyde group to form secondary alcohols.

  • Amines: Condense with the carbonyl to generate imines or hydrazones.

The fluorine atom polarizes the aromatic ring, directing electrophiles to the ortho- and para-positions relative to itself. This electronic effect is quantified by Hammett constants (σmeta=0.34\sigma_{\text{meta}} = 0.34), indicating moderate deactivation.

Oxidation and Reduction

  • Oxidation: The aldehyde group oxidizes to a carboxylic acid (-COOH\text{-COOH}) under strong conditions (e.g., KMnO4\text{KMnO}_4).

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the carbonyl to a hydroxyl group, yielding a diol derivative.

Pharmaceutical and Industrial Applications

Drug Discovery

The compound’s fluorine atom enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a common pathway for drug degradation. Preclinical studies suggest utility in:

  • Kinase Inhibitors: The glyoxal moiety chelates ATP-binding site residues.

  • Antimicrobial Agents: Derivatives show MIC values of 2–4 µg/mL against Staphylococcus aureus.

Agrochemicals

Incorporation into herbicides improves rainfastness due to increased hydrophobicity. Field trials demonstrate 90% weed suppression at 500 g/ha.

Research Frontiers and Future Directions

Computational Modeling

Density functional theory (DFT) studies predict that fluorine substitution lowers the LUMO energy (ΔELUMO=1.2eV\Delta E_{\text{LUMO}} = -1.2 \, \text{eV}), enhancing electrophilicity. This aligns with experimental reaction rates.

Bioconjugation Strategies

Researchers are exploring its use in antibody-drug conjugates (ADCs), where the aldehyde group forms stable oxime bonds with hydroxylamine-modified antibodies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator